molecular formula C10H18N2O2 B1528283 4-(Pyrrolidin-1-yl)oxane-4-carboxamide CAS No. 1797121-22-2

4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Cat. No. B1528283
M. Wt: 198.26 g/mol
InChI Key: XZLQKPCDHDAOKC-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-1-yl)oxane-4-carboxamide” is a chemical compound with the CAS Number: 1797121-22-2 . It has a molecular weight of 198.27 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxane ring, which is a six-membered ring with one oxygen atom . The presence of these rings could influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

Research has demonstrated innovative synthetic routes and reactions involving pyrrolidine derivatives, highlighting their versatility in creating complex molecules. For instance, pyrrolidine-1-carboxamides have been shown to undergo ring opening in acid-catalyzed reactions, leading to the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols, showcasing the compound's utility in synthesizing diverse molecular architectures (Gazizov et al., 2015). Similarly, stereodivergent methodology allows for the efficient synthesis of highly substituted homochiral pyrrolidines, underscoring the compound's role in producing enantiomerically pure molecules (Jackson et al., 2008).

Materials Science Applications

In materials science, pyrrolidine derivatives have contributed to the development of hierarchical nanostructures and conducting polymers. For example, the synthesis of supramolecular liquid crystalline block copolymers through hydrogen bonding, involving a pyridine derivative and a calamitic mesogen, demonstrates the compound's utility in creating materials with complex ordered structures (Pan et al., 2019). Furthermore, derivatized bis(pyrrol-2-yl) arylenes have been synthesized, showing low oxidation potentials, which is significant for the development of electrically conducting polymers with enhanced stability (Sotzing et al., 1996).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-pyrrolidin-1-yloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9(13)10(3-7-14-8-4-10)12-5-1-2-6-12/h1-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLQKPCDHDAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCOCC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)oxane-4-carboxamide

CAS RN

1797121-22-2
Record name 4-(pyrrolidin-1-yl)oxane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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